molecular formula C10H15NO B12853642 1-Pentyl-1H-pyrrole-3-carbaldehyde

1-Pentyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B12853642
M. Wt: 165.23 g/mol
InChI Key: SKQQLXFCQFGFTE-UHFFFAOYSA-N
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Description

1-Pentyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C10H15NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

The synthesis of 1-Pentyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

In industrial settings, the production of this compound may involve more scalable processes, such as multicomponent reactions (MCRs). MCRs are advantageous due to their high yield, operational simplicity, and cost-effectiveness .

Chemical Reactions Analysis

1-Pentyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Pentyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pyrrole ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-pentylpyrrole-3-carbaldehyde

InChI

InChI=1S/C10H15NO/c1-2-3-4-6-11-7-5-10(8-11)9-12/h5,7-9H,2-4,6H2,1H3

InChI Key

SKQQLXFCQFGFTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=CC(=C1)C=O

Origin of Product

United States

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